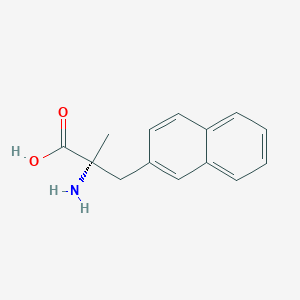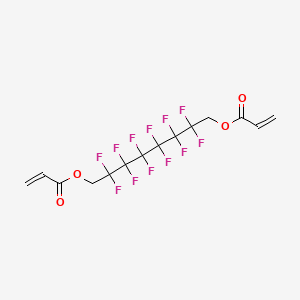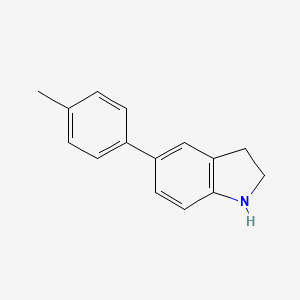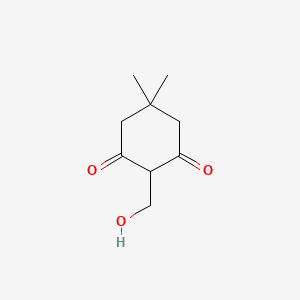
(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is a chiral amino acid derivative. It features a naphthyl group attached to the β-carbon of the amino acid backbone, making it structurally unique. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Strecker Synthesis: : One common method for synthesizing (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde (in this case, 2-naphthaldehyde) with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Reaction Conditions: The reaction typically occurs in an aqueous medium at a controlled pH, with the temperature maintained around 0-5°C to prevent side reactions.
-
Enantioselective Synthesis: : Another approach involves the enantioselective synthesis using chiral catalysts or auxiliaries to ensure the production of the (2R)-enantiomer.
Reaction Conditions: This method often requires specific chiral ligands and catalysts, such as BINAP-Ru complexes, and is conducted under inert atmosphere conditions to avoid racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The naphthyl group can undergo oxidation reactions, typically forming naphthoquinones.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
-
Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used.
-
Substitution: : The amino group can participate in substitution reactions, forming amides or other derivatives.
Reagents and Conditions: Typical reagents include acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Amides and other substituted products
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid serves as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
This compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for studying stereochemistry in biological processes.
Medicine
Research into (2R)-2-Amino-2-methyl-3-(2-naphthyl)prop
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)/t14-/m1/s1 |
Clé InChI |
KHIAMTDWCDARAE-CQSZACIVSA-N |
SMILES isomérique |
C[C@@](CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
SMILES canonique |
CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)


![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)


![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)




![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)

![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
